molecular formula C15H13N7O2S B2805876 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034457-95-7

4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide

货号: B2805876
CAS 编号: 2034457-95-7
分子量: 355.38
InChI 键: LOTYBUGEDVINIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide (CAS 2034457-95-7) is a sophisticated heterocyclic compound with a molecular formula of C15H13N7O2S and a molecular weight of 355.4 g/mol . Its complex structure features a [1,2,4]triazolo[4,3-a]pyridine core, which is a privileged scaffold in medicinal chemistry, linked to a 4-methylthiazole-5-carboxamide moiety via a methylene bridge and further functionalized with a 3-methyl-1,2,4-oxadiazol-5-yl group at the 8-position of the pyridine ring . This specific molecular architecture, particularly the presence of the 1,2,4-oxadiazole and triazolopyridine units, is frequently associated with compounds investigated for their potential to modulate key biological signaling pathways . For instance, structurally related [1,2,4]triazolo[4,3-a]pyridinyl compounds have been identified in patent literature as potent inhibitors of Janus kinases (JAKs), which are critical enzymes in cytokine signaling and are prominent therapeutic targets in immunology and oncology research . The compound is offered with high-quality assurance for research applications and is available from various chemical suppliers in quantities ranging from 1mg to 50mg to support laboratory-scale investigations . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

4-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2S/c1-8-12(25-7-17-8)14(23)16-6-11-19-20-13-10(4-3-5-22(11)13)15-18-9(2)21-24-15/h3-5,7H,6H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTYBUGEDVINIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

a) Triazolo-Pyridine Derivatives

  • 4-Chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides (): These compounds feature a triazolo-pyridine core linked to a sulfonamide group. Unlike the target compound, the sulfonamide moiety replaces the thiazole carboxamide, and the oxadiazole substituent is absent. Synthesis involves reacting benzodithiazine derivatives with hydrazinopyridines. These analogs exhibit moderate anti-HIV and anticancer activity, suggesting that the triazolo-pyridine scaffold is pharmacologically versatile .

b) Thiazole Carboxamide Derivatives

  • 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives (): These compounds, such as thiadiazole derivative 7b (IC50 = 1.61 μg/mL against HepG-2), highlight the importance of the thiazole carboxamide group in anticancer activity. The synthesis involves reactions of thioamides with α-halo compounds (e.g., phenacyl bromide or ethyl chloroacetate). The target compound’s methyl-oxadiazole substituent may enhance metabolic stability compared to simpler phenyl or nitro groups .

c) Isoxazole-Thiazole Hybrids

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): This analog, structurally characterized via crystallography, demonstrates the significance of carboxamide linkages in maintaining planar conformations for target binding. The absence of a triazolo-pyridine core limits its scaffold complexity compared to the target compound .

常见问题

Q. What are the key steps in synthesizing 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions to generate the thiazole core .
  • Oxadiazole coupling : Introducing the 3-methyl-1,2,4-oxadiazole moiety via cyclization of amidoximes or nitrile oxides .
  • Triazolo-pyridine assembly : Using [1,2,4]triazolo[4,3-a]pyridine precursors, often synthesized via cyclocondensation of hydrazines with carbonyl derivatives .
  • Final carboxamide linkage : Coupling the thiazole-5-carboxylic acid derivative with the triazolo-pyridine intermediate using coupling agents like EDCI or HOBt . Critical parameters include solvent choice (e.g., DMF), temperature control (often reflux conditions), and catalyst optimization (e.g., K₂CO₃ for deprotonation) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing triazole, oxadiazole, and thiazole signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifying functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and heterocyclic ring vibrations .

Q. What are common structural analogs of this compound, and how do they differ in activity?

Analogues often vary in substituents or core heterocycles (Table 1):

Compound ClassKey FeaturesBiological Impact
4-MethylthiazoleSimpler thiazole coreReduced target specificity
Phenyl-oxadiazoleOxadiazole with phenyl substituentsEnhanced enzyme inhibition
Triazolo-pyridinesTriazole fused with pyridineImproved pharmacokinetic properties
Structural modifications impact solubility, binding affinity, and metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for the triazolo-pyridine intermediate?

Yield optimization strategies include:

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% via enhanced mixing and energy transfer .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while toluene facilitates cyclization reactions .
  • Catalyst screening : Testing phase-transfer catalysts (e.g., benzyltributylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Real-time monitoring : Thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

Contradictions arise from assay variability or structural nuances. Mitigation approaches:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP luminescence) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding using computational docking (e.g., AutoDock Vina) .
  • Pharmacokinetic profiling : Assess differences in bioavailability or metabolite formation via HPLC-MS to explain in vivo/in vitro discrepancies .

Q. What computational methods are effective for predicting the binding mode of this compound to enzymatic targets?

  • Molecular docking : Use software like Schrödinger Maestro to dock the compound into active sites (e.g., protein kinases or cytochrome P450 enzymes). Focus on hydrogen bonding with oxadiazole/thiazole motifs and π-π stacking with aromatic residues .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key interacting residues .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthetic targets .

Methodological Considerations

Q. How can researchers validate the compound’s mechanism of action in disease models?

  • In vitro target engagement : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct binding to purified enzymes .
  • Gene knockout/knockdown : CRISPR-Cas9-mediated deletion of putative targets (e.g., PI3K or mTOR) to confirm pathway dependency .
  • Metabolomic profiling : LC-MS-based metabolomics to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Convert the carboxamide to a sodium salt via reaction with NaOH .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous dispersion and sustained release .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .

Data Analysis and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed during structural elucidation?

  • Referencing deuterated solvents : Ensure solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) do not overlap with compound signals .
  • 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous assignments, particularly for overlapping triazole and pyridine protons .
  • Cross-lab validation : Compare spectra with independent syntheses or published data for analogous compounds .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Non-linear regression : Fit data to a four-parameter logistic curve (IC₅₀/EC₅₀) using GraphPad Prism .
  • Hill slope analysis : Assess cooperativity in binding interactions; slopes >1 suggest positive allostery .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics to address biological variability .

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